N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide
Overview
Description
N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide is a complex organic compound characterized by the presence of benzoyl, nitrophenyl, and dimethoxybenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common route starts with the nitration of 2-benzoylaniline to form 2-benzoyl-4-nitroaniline. This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform and bases such as triethylamine or pyridine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: Formation of N-(2-benzoyl-4-aminophenyl)-3,5-dimethoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the benzoyl and dimethoxybenzamide groups may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
- N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both nitrophenyl and dimethoxybenzamide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-3,5-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-29-17-10-15(11-18(13-17)30-2)22(26)23-20-9-8-16(24(27)28)12-19(20)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSHZCJCCJIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.